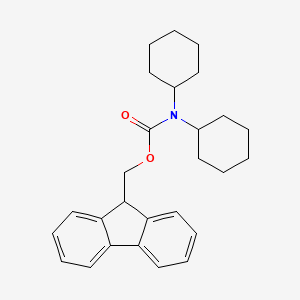
Anthracene, 1,3,5,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 1,3,5,7-tetramethyl- is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of four methyl groups attached to the 1, 3, 5, and 7 positions of the anthracene core. Anthracene derivatives, including 1,3,5,7-tetramethyl-anthracene, are known for their photophysical properties and are widely used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 1,3,5,7-tetramethyl- can be achieved through several methods. One common approach involves the direct methylation of anthracene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction is typically carried out under reflux conditions to ensure complete methylation at the desired positions .
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Anthracene, 1,3,5,7-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert anthracene derivatives to dihydro or tetrahydro forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of anthracene, 1,3,5,7-tetramethyl- can yield anthraquinone derivatives, while substitution reactions can introduce halogen or nitro groups at specific positions on the anthracene core .
Aplicaciones Científicas De Investigación
Anthracene, 1,3,5,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of photophysical properties and as a fluorescent probe in bioimaging.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic semiconductors, and other advanced materials
Mecanismo De Acción
The mechanism of action of anthracene, 1,3,5,7-tetramethyl- involves its interaction with light and other molecules. The compound’s photophysical properties, such as fluorescence and phosphorescence, are due to the electronic transitions within the anthracene core. These properties make it useful in applications like OLEDs and bioimaging .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound without methyl substitutions.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions.
1,2,3,4-Tetramethylanthracene: Another tetramethyl derivative with different substitution positions.
Uniqueness
Anthracene, 1,3,5,7-tetramethyl- is unique due to its specific substitution pattern, which affects its photophysical properties and reactivity. The presence of methyl groups at the 1, 3, 5, and 7 positions enhances its stability and alters its electronic properties compared to other anthracene derivatives .
Propiedades
Número CAS |
17538-59-9 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1,3,5,7-tetramethylanthracene |
InChI |
InChI=1S/C18H18/c1-11-5-13(3)17-10-16-8-12(2)6-14(4)18(16)9-15(17)7-11/h5-10H,1-4H3 |
Clave InChI |
XIEFJNBXVCEFSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C3C=C(C=C(C3=CC2=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


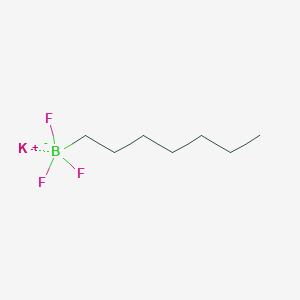
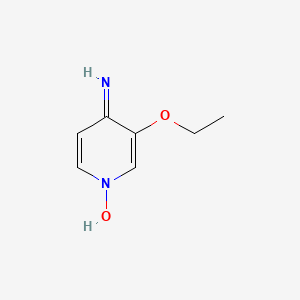
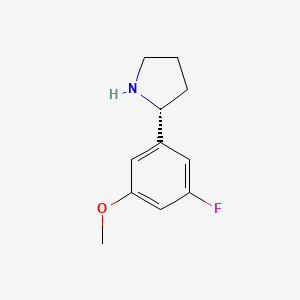

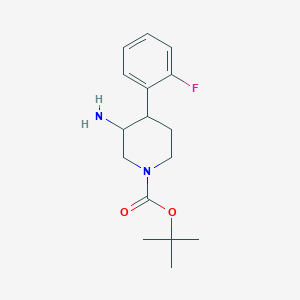
![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)

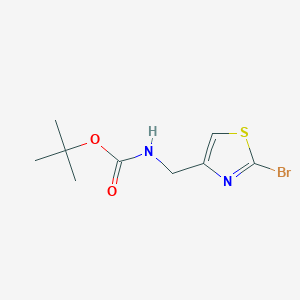

![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)
